molecular formula C7H7N3O B13324343 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one

6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B13324343
M. Wt: 149.15 g/mol
InChI Key: LQNNNEDOTYMFBK-UHFFFAOYSA-N
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Description

6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . Another efficient route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,4-d]pyrimidines .

Scientific Research Applications

6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit CDK2 selectively makes it a valuable scaffold for designing targeted cancer therapies .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)

InChI Key

LQNNNEDOTYMFBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=CNC2=O

Origin of Product

United States

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